

Itaconate-Alkyne: A Bioorthogonal Tool for Studying Protein Itaconation

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Compound of Interest

Compound Name: *Itaconate-alkyne*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Itaconate and the Challenge of Its Detection

In the landscape of immunometabolism, itaconate has emerged as a critical metabolite that links cellular metabolic processes to immune regulation.[1][2] Produced in high quantities in activated macrophages, this dicarboxylic acid is not merely a metabolic byproduct but an active signaling molecule with potent anti-inflammatory and antimicrobial properties.[3][4] Itaconate is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1]

The key to itaconate's function lies in its chemical structure: an α,β -unsaturated carboxylic acid group that makes it a mild electrophile. This feature enables itaconate to covalently modify proteins by reacting with nucleophilic amino acid residues, particularly cysteine, through a Michael addition reaction. This post-translational modification (PTM), termed "itaconation" or "2,3-dicarboxypropylation," can alter the function of target proteins, thereby modulating critical cellular pathways.

Despite its importance, studying itaconation within the complex environment of a living cell has been challenging. The transient and dynamic nature of this PTM, coupled with the lack of specific antibodies, has hindered the identification of its protein targets and the elucidation of its functional consequences. To overcome these hurdles, researchers have turned to

bioorthogonal chemistry, leading to the development of **itaconate-alkyne** (ITalk), a powerful chemical probe for profiling itaconation directly in living systems. This guide provides a comprehensive overview of ITalk, its application, and the experimental methodologies for its use in studying protein itaconation.

Itaconate-Alkyne (ITalk): A Bioorthogonal Chemical Reporter

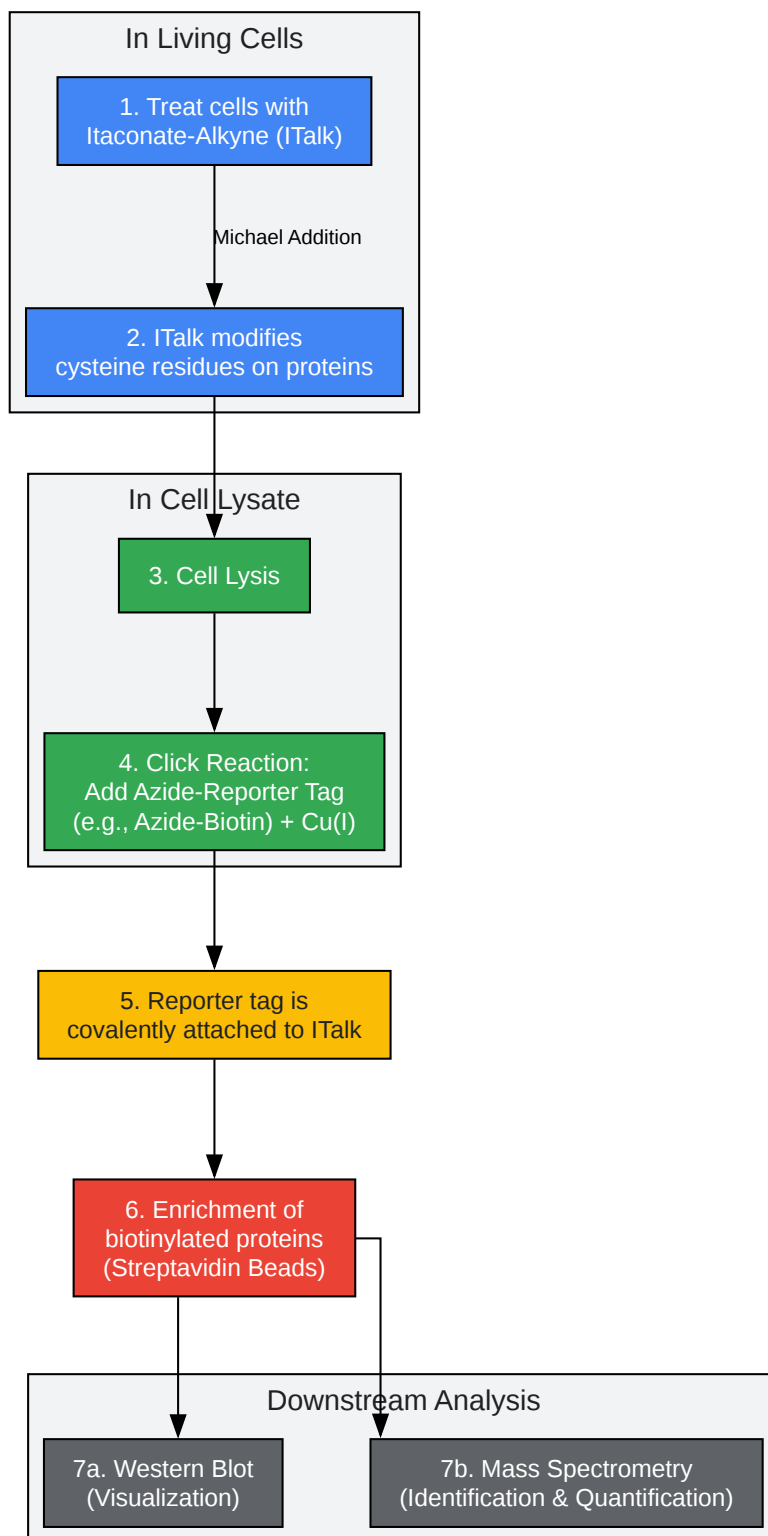
Itaconate-alkyne (ITalk) is a synthetic, functional analogue of itaconate designed for bioorthogonal applications. It retains the essential α,β -unsaturated carboxylic acid structure of itaconate, allowing it to react with the same protein targets, while incorporating a terminal alkyne group. This alkyne handle is biologically inert but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a type of "click chemistry"—with an azide-containing reporter tag in vitro.

This two-step approach allows for the selective labeling and subsequent detection or enrichment of itaconated proteins from complex biological samples. Importantly, studies have shown that ITalk recapitulates the anti-inflammatory properties of endogenous itaconate, such as inhibiting the secretion of pro-inflammatory cytokines like IL-1 β and activating the Nrf2 antioxidant response pathway, validating it as a reliable tool for studying bona fide itaconation events.

The Core Mechanism: A Click Chemistry-Based Workflow

The use of ITalk to study protein itaconation follows a general chemoproteomic workflow. This process enables the visualization, identification, and quantification of proteins that are post-translationally modified by itaconate in living cells.

Experimental Workflow for ITalk-based Proteomics

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Caption: General workflow for profiling protein itaconation using ITalk.

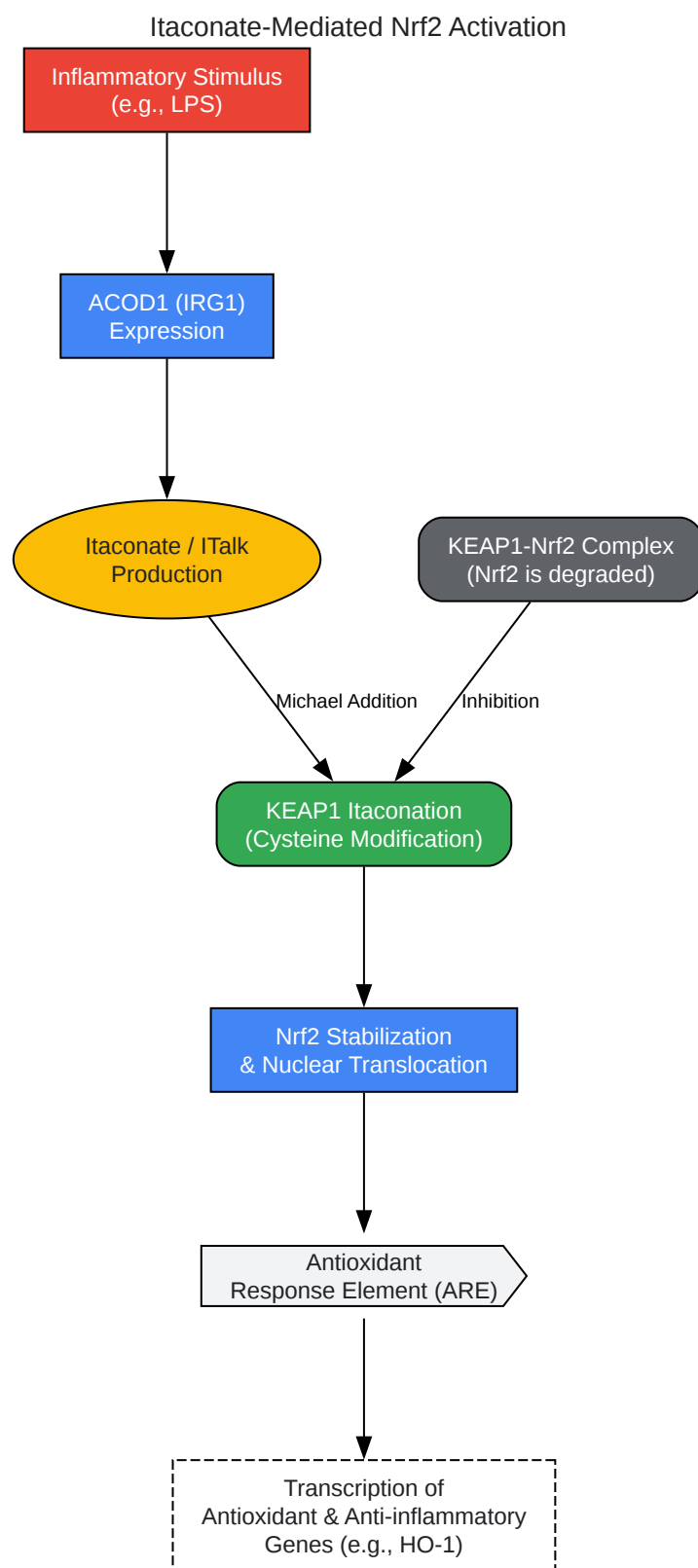
The process begins with incubating live cells with ITalk, which permeates the cell membrane and covalently modifies target proteins. After treatment, the cells are lysed, and the entire proteome is subjected to a click reaction with an azide-functionalized reporter tag, such as azide-biotin for enrichment or an azide-fluorophore for imaging. The biotinylated proteins can then be selectively captured using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry.

Key Signaling Pathways and Cellular Processes Modulated by Itaconation

Chemoproteomic studies using ITalk and related methods have revealed that itaconation is a widespread PTM, impacting hundreds to thousands of proteins involved in diverse cellular functions. Two of the most well-characterized roles of itaconate are the activation of the antioxidant response and the inhibition of glycolysis.

Activation of the Nrf2 Antioxidant Pathway

Itaconate is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by Kelch-like ECH-associated protein 1 (KEAP1). Itaconate, acting as an electrophile, directly modifies specific cysteine residues on KEAP1. This itaconation of KEAP1 disrupts its ability to ubiquitinate Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and anti-inflammatory genes.



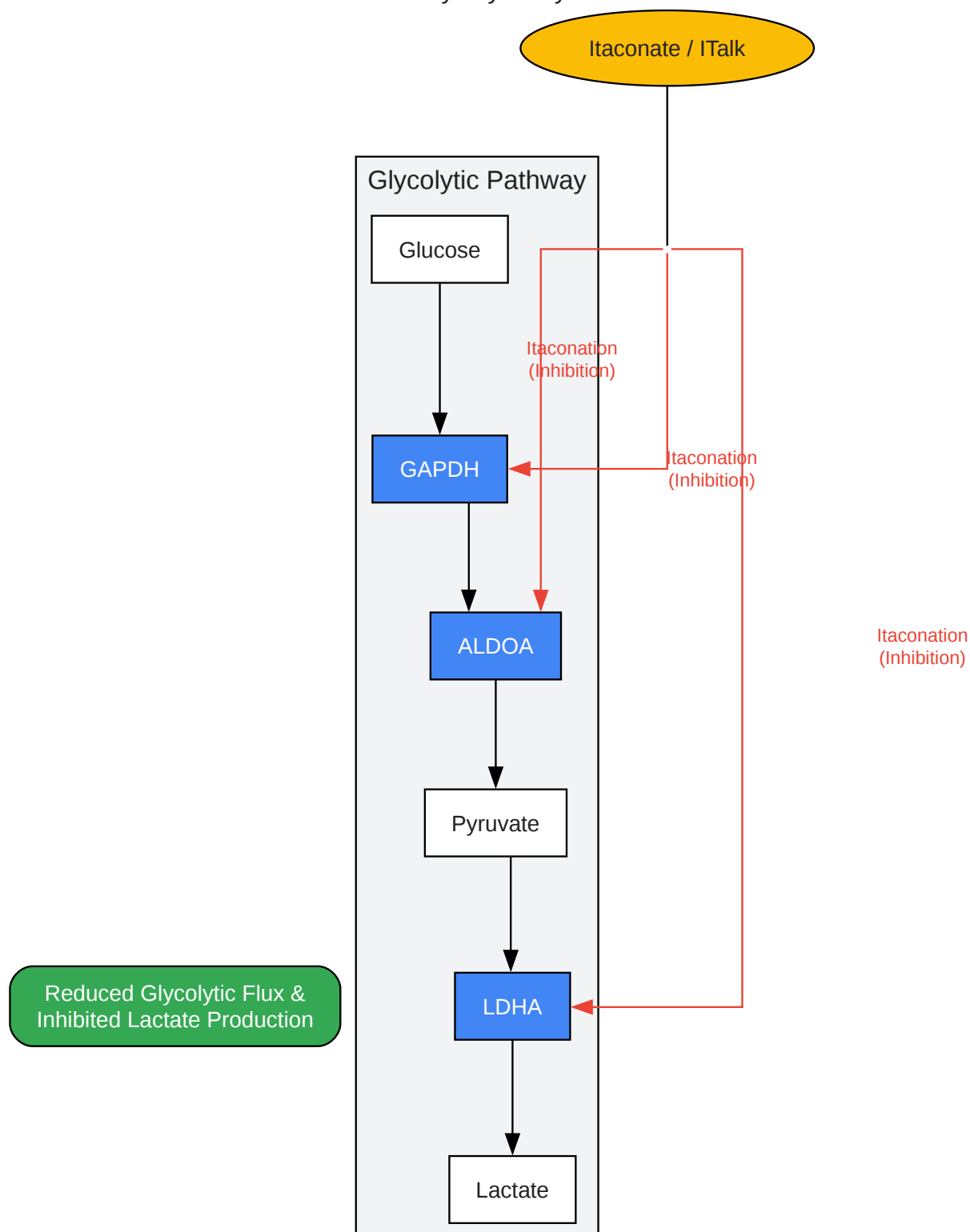
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Caption: Itaconation of KEAP1 leads to the activation of the Nrf2 pathway.

Inhibition of Glycolysis

Activated macrophages undergo a metabolic shift towards aerobic glycolysis, a process essential for producing inflammatory mediators. Itaconate has been shown to dampen this inflammatory response by directly inhibiting key glycolytic enzymes. Chemoproteomic studies have identified enzymes such as aldolase A (ALDOA), L-lactate dehydrogenase A (LDHA), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as direct targets of itaconation. Covalent modification of critical cysteine residues within these enzymes inhibits their catalytic activity, thereby reducing the glycolytic flux and limiting the pro-inflammatory phenotype of macrophages.

Inhibition of Glycolysis by Itaconation

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